molecular formula C27H37ClN4O B576566 4-[(7-Chloroquinolin-4-yl)amino]-2,6-bis[2-(diethylamino)ethyl]phenol CAS No. 14594-33-3

4-[(7-Chloroquinolin-4-yl)amino]-2,6-bis[2-(diethylamino)ethyl]phenol

Cat. No.: B576566
CAS No.: 14594-33-3
M. Wt: 469.07
InChI Key: DEOBIFAVLXLQSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(7-Chloroquinolin-4-yl)amino]-2,6-bis[2-(diethylamino)ethyl]phenol is a synthetic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(7-Chloroquinolin-4-yl)amino]-2,6-bis[2-(diethylamino)ethyl]phenol typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length. The intermediates are then treated with substituted aromatic or heteroaromatic aldehydes to form the corresponding Schiff bases .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(7-Chloroquinolin-4-yl)amino]-2,6-bis[2-(diethylamino)ethyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

4-[(7-Chloroquinolin-4-yl)amino]-2,6-bis[2-(diethylamino)ethyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(7-Chloroquinolin-4-yl)amino]-2,6-bis[2-(diethylamino)ethyl]phenol involves its interaction with molecular targets such as enzymes and receptors. For instance, its antimalarial activity is attributed to its ability to inhibit heme polymerization in the malaria parasite . The compound’s structure allows it to interact with specific pathways, leading to the disruption of vital biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(7-Chloroquinolin-4-yl)amino]-2,6-bis[2-(diethylamino)ethyl]phenol is unique due to its bis(diethylamino)ethyl groups, which may enhance its solubility and bioavailability compared to other quinoline derivatives. This structural feature also allows for more diverse chemical modifications, potentially leading to compounds with improved biological activities.

Properties

CAS No.

14594-33-3

Molecular Formula

C27H37ClN4O

Molecular Weight

469.07

IUPAC Name

4-[(7-chloroquinolin-4-yl)amino]-2,6-bis[2-(diethylamino)ethyl]phenol

InChI

InChI=1S/C27H37ClN4O/c1-5-31(6-2)15-12-20-17-23(18-21(27(20)33)13-16-32(7-3)8-4)30-25-11-14-29-26-19-22(28)9-10-24(25)26/h9-11,14,17-19,33H,5-8,12-13,15-16H2,1-4H3,(H,29,30)

InChI Key

DEOBIFAVLXLQSJ-UHFFFAOYSA-N

SMILES

CCN(CC)CCC1=CC(=CC(=C1O)CCN(CC)CC)NC2=C3C=CC(=CC3=NC=C2)Cl

Origin of Product

United States

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